
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under mild acidic conditions.
Mecanismo De Acción
Target of Action
Similar compounds with a tert-butoxycarbonyl (boc) group have been known to interact with various proteins and enzymes .
Mode of Action
The boc group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group is often used in peptide synthesis, suggesting that it may play a role in protein-related biochemical pathways .
Result of Action
The boc group is known to protect amines during chemical reactions, suggesting that it may play a role in preventing unwanted interactions during biochemical processes .
Action Environment
The stability of the boc group is known to be influenced by factors such as ph and temperature .
Análisis Bioquímico
Biochemical Properties
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for cleaving peptide bonds. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group, preventing unwanted reactions at the amino site during synthesis. This interaction is crucial for the selective formation of peptide bonds and the overall stability of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective Boc group can be removed under specific conditions, allowing the amino group to participate in further biochemical reactions. This deprotection process can affect cell signaling pathways by altering the availability of functional amino groups, which are essential for protein synthesis and function . Additionally, the compound can impact gene expression by modifying the activity of transcription factors and other regulatory proteins that interact with amino groups .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The Boc group in the compound can be selectively cleaved by acids such as trifluoroacetic acid, leading to the formation of a free amino group. This free amino group can then participate in various biochemical reactions, including the formation of peptide bonds and the activation or inhibition of enzymes . The compound’s ability to protect and then release the amino group is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade when exposed to strong acids or bases. Over time, the deprotection of the Boc group can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that the compound can maintain its protective properties for extended periods, but its effectiveness may decrease with prolonged exposure to harsh conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective properties are effective up to a certain concentration, beyond which toxicity and adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as carboxylesterases, which are responsible for cleaving ester bonds and facilitating the release of the free amino group. This interaction is crucial for the compound’s role in peptide synthesis and other biochemical reactions . Additionally, the compound can affect metabolic flux and metabolite levels by altering the availability of functional amino groups.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific amino acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, the compound can interact with binding proteins that help localize it to specific cellular compartments . This localization is essential for the compound’s activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its protective and functional effects. For example, the compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification . This subcellular localization is crucial for the compound’s activity and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous solution, and the Boc group is added to the amino group, forming the desired product.
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids, including this compound, is optimized for high yield and efficiency. The process involves the use of solvents such as dimethylformamide, isopropanol, and tert-butanol . The reaction conditions are carefully controlled to ensure the highest possible yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups.
Sodium hydroxide: Acts as a base in the protection reaction.
Trifluoroacetic acid (TFA): Used for the removal of the Boc group under mild acidic conditions.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group using TFA results in the formation of the free amine .
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of pharmaceuticals and other medicinal compounds.
Industry: Applied in the production of various chemical products and intermediates.
Comparación Con Compuestos Similares
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid can be compared with other similar compounds, such as:
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in organic synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: A Boc-protected amino acid with a phenyl group.
N-tert-butoxycarbonyl-L-lysine: A Boc-protected amino acid with a lysine side chain.
These compounds share similar properties and applications, but each has unique structural features that make them suitable for specific uses in organic synthesis and other fields.
Propiedades
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-65-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



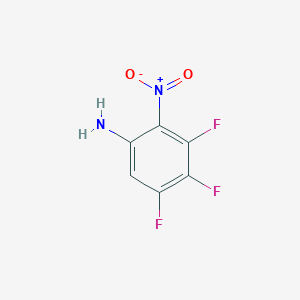

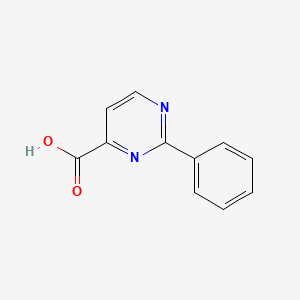
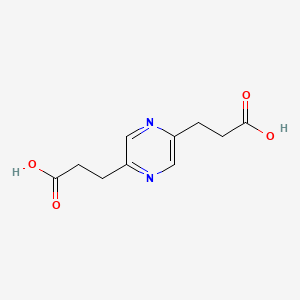
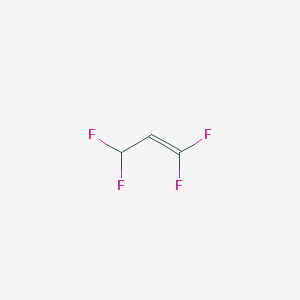
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
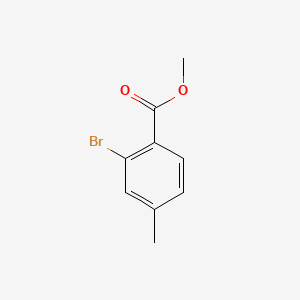
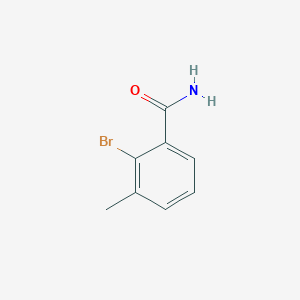
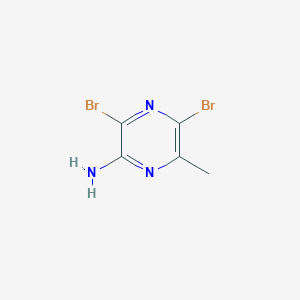
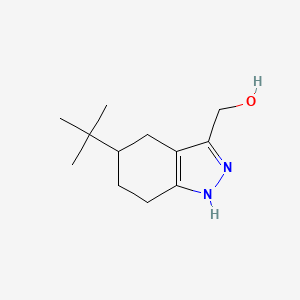
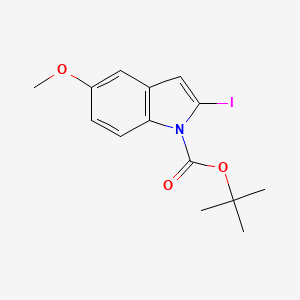
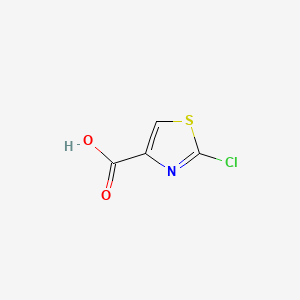
![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)
